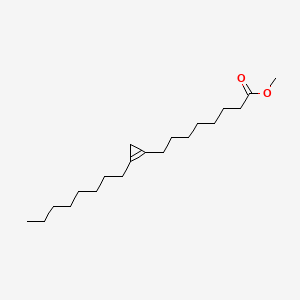

Methyl sterculate

Übersicht

Beschreibung

Methylsterculat ist ein Esterderivat der Sterculsäure, einer Cyclopropen-Fettsäure. Es ist bekannt für seine Fähigkeit, das Enzym Stearoyl-CoA-Desaturase zu hemmen, das eine entscheidende Rolle im Lipidstoffwechsel spielt. Die Verbindung hat die Summenformel C20H36O2 und ein Molekulargewicht von 308,499 Da .

Wirkmechanismus

Target of Action

Methyl sterculate, an ester form of sterculic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is responsible for the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . It plays a significant role in lipid metabolism and body weight control, and has been associated with various diseases such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Mode of Action

this compound inhibits the activity of SCD1 . This inhibition prevents the synthesis of oleic acid in Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The inhibition of SCD1 by this compound is thought to provoke an imbalance between saturated and unsaturated lipids, which seriously alters membrane fluidity and cellular traffic .

Biochemical Pathways

The inhibition of SCD1 by this compound affects the biosynthesis of MUFAs, specifically palmitoleate and oleate, from their SFA precursors, palmitate and stearate . This alteration in lipid metabolism influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Pharmacokinetics

It is known that dietary this compound can decrease the activity of the microsomal stearyl-coa desaturase system . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of SCD1 by this compound leads to a decrease in the fatty acid content, an increase in the ratio of palmitate to other fatty acids, and a decrease in the levels of stearate and oleate in R. opacus when used at concentrations of 0.25 or 0.5 mM . It also inhibits the growth of, and is toxic to, the bacteria R. opacus .

Biochemische Analyse

Biochemical Properties

Methyl sterculate plays a significant role in biochemical reactions, particularly as an inhibitor of Δ9 desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from their saturated precursors. By inhibiting Δ9 desaturase, this compound affects the balance of saturated and unsaturated fatty acids within cells. Additionally, this compound interacts with various biomolecules, including enzymes and proteins, altering their activity and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the synthesis of oleic acid in Plasmodium falciparum, leading to an imbalance between saturated and unsaturated lipids, which alters membrane fluidity and cellular traffic . This compound also exhibits mitogenic activity, stimulating hepatocytes in rats to divide .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits Δ9 desaturase, preventing the conversion of saturated fatty acids to monounsaturated fatty acids . This inhibition leads to changes in gene expression and cellular metabolism. Additionally, this compound’s cyclopropene ring structure allows it to interact with sulfhydryl groups, forming thioethers and affecting enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound undergoes degradation, leading to the formation of various by-products . These changes can impact its stability and long-term effects on cellular function. For example, the mitogenic effect of this compound on rat hepatocytes varies with time, with peak activity observed at specific intervals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can stimulate cellular processes, while higher doses may lead to toxic or adverse effects. For instance, high doses of this compound have been shown to be toxic to certain bacteria . In rats, varying doses of this compound have different impacts on liver weight, DNA synthesis, and mitotic index .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the Δ9 desaturase enzyme, affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in metabolic flux and metabolite levels within cells. Additionally, this compound’s interaction with sulfhydryl groups can influence other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation and activity in different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function within cells.

Vorbereitungsmethoden

Methylsterculat kann aus Samenölen von Pflanzen wie Bombax munguba und Sterculia foetida synthetisiert werden. Die Herstellung umfasst eine Natriummethylat-katalysierte Transmethylierung der Samenöle, gefolgt von Abkühlung der Hexanlösung von rohen Methylestern und Trennung unlöslicher Fettsäuremethylester durch Zentrifugation oder Säulenchromatographie. Die gesättigten geradkettigen Fettsäuremethylester werden dann durch Harnstoffadduktbildung entfernt. Schließlich wird Methylsterculat von den restlichen ungesättigten Fettsäuremethylestern unter Verwendung präparativer Hochleistungsflüssigkeitschromatographie an C18-Reversed-Phase mit Acetonitril getrennt .

Analyse Chemischer Reaktionen

Methylsterculat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Epoxide oder andere oxidierte Derivate zu bilden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Wissenschaftliche Forschungsanwendungen

Methylsterculat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz zur Untersuchung der Hemmung der Stearoyl-CoA-Desaturase und ihrer Auswirkungen auf den Lipidstoffwechsel verwendet.

Biologie: Es wird verwendet, um die Aufnahme von Cyclopropen-Fettsäuren in biologische Systeme und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit dem Lipidstoffwechsel, wie z. B. nicht-alkoholischer Fettleberhepatitis und bestimmten Krebsarten.

Industrie: Es wird bei der Herstellung von Kakaobutteräquivalenten und anderen Speziallipiden verwendet

Wirkmechanismus

Methylsterculat übt seine Wirkungen in erster Linie durch Hemmung des Enzyms Stearoyl-CoA-Desaturase aus. Dieses Enzym ist für die Biosynthese von einfach ungesättigten Fettsäuren aus ihren gesättigten Vorstufen verantwortlich. Durch Hemmung dieses Enzyms stört Methylsterculat den Lipidstoffwechsel, was zu Veränderungen in der Zusammensetzung der Zellmembran und der Signalwege führt. Diese Hemmung kann verschiedene physiologische Prozesse beeinflussen, darunter Entzündungen und Zellproliferation .

Wissenschaftliche Forschungsanwendungen

Sterculic Acid methyl ester has several scientific research applications:

Chemistry: It is used as a reagent to study the inhibition of stearoyl-CoA desaturase and its effects on lipid metabolism.

Biology: It is used to investigate the incorporation of cyclopropene fatty acids into biological systems and their effects on cellular processes.

Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism, such as nonalcoholic steatohepatitis and certain cancers.

Industry: It is used in the production of cocoa butter equivalents and other specialized lipids

Vergleich Mit ähnlichen Verbindungen

Methylsterculat ist aufgrund seiner Cyclopropenringstruktur einzigartig, die in anderen Fettsäuren nicht häufig vorkommt. Ähnliche Verbindungen sind:

Methylmalvat: Eine weitere Cyclopropen-Fettsäure mit ähnlichen hemmenden Wirkungen auf die Stearoyl-CoA-Desaturase.

Methyldihydrosterculat: Ein hydriertes Derivat der Sterculsäure mit unterschiedlichen biologischen Aktivitäten.

Cyclopropan-Fettsäuren: Diese Verbindungen teilen sich die Cyclopropanringstruktur, unterscheiden sich aber in ihren spezifischen chemischen Eigenschaften und biologischen Wirkungen

Eigenschaften

IUPAC Name |

methyl 8-(2-octylcyclopropen-1-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNMZJAUFXOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873118 | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3220-60-8 | |

| Record name | Methyl sterculate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)